N-3-Fluorenylacetamide
Description
Properties
CAS No. |
6292-55-3 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(9H-fluoren-3-yl)acetamide |
InChI |
InChI=1S/C15H13NO/c1-10(17)16-13-7-6-12-8-11-4-2-3-5-14(11)15(12)9-13/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
WIGMLEPKVNVQSQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(CC3=CC=CC=C32)C=C1 |
Canonical SMILES |
CC(=O)NC1=CC2=C(CC3=CC=CC=C32)C=C1 |
Other CAS No. |
6292-55-3 |
Synonyms |
3-acetylaminofluorene N-3-fluorenylacetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
N-2-Fluorenylacetamide (N-2-FAA) vs. This compound (N-3-FAA)
Key Differences in Reactivity and Metabolism
Mechanistic Insights
- N-2-FAA: Its hepatocarcinogenicity is linked to sulfotransferase-mediated formation of AAF-N-sulfate, a reactive metabolite that binds to liver proteins (e.g., methionine residues) and tRNA, initiating mutagenic events .
- N-3-FAA: Lacks significant sulfotransferase activation. Its mammary carcinogenicity may involve alternative pathways, such as direct DNA adduct formation or hormonal interactions, though exact mechanisms remain unclear .
Table 1: Carcinogenicity and Metabolic Pathways
| Compound | Major Metabolic Reaction | Reactive Metabolite | Primary Tumor Sites |
|---|---|---|---|
| N-2-Fluorenylacetamide | N-Hydroxylation → Sulfate ester | AAF-N-sulfate | Liver, intestine, ear duct |
| This compound | C-9 oxidation → Dihydrodiol derivatives | None identified | Mammary gland |
Comparison with Other Arylacetamides
N-Hydroxy-2-Acetylaminofluorene (N-OH-2-AAF)
- Role: A proximate carcinogen of N-2-FAA, generated via hepatic N-hydroxylation. It is more carcinogenic than N-2-FAA, inducing tumors in multiple organs (e.g., liver, forestomach) .
- Reactivity: Forms methionine adducts via its sulfate ester, correlating with hepatocarcinogenicity .
- Contrast with N-3-FAA: N-OH-3-AAF (the hydroxylated derivative of N-3-FAA) shows negligible binding to liver proteins and lacks hepatic carcinogenicity .
N-(3-Nitrophenyl)acetamide and Derivatives
- Structural Analogs : Compounds like N-(3-nitrophenyl)-N-phenylacetamide () and N-(3-nitronaphthalen-1-yl)acetamide () share the acetamide group but lack the fluorene backbone.
- Functional Differences: These derivatives are primarily used in synthetic chemistry (e.g., intermediates for dyes or pharmaceuticals) and lack documented carcinogenic activity, highlighting the critical role of the fluorene structure in tumorigenesis .
Enzymatic and Species-Specific Interactions
Sulfotransferase Activity
- N-2-FAA: Hepatic sulfotransferase activity correlates directly with carcinogenicity. Male rats exhibit higher enzyme levels, leading to greater AAF-N-sulfate formation and liver tumors .
- N-3-FAA: Insufficient sulfotransferase activation explains its lack of hepatic reactivity. Mammary carcinogenicity may depend on tissue-specific enzymes or non-enzymatic pathways .
Metabolic Interference
- Competitive Inhibition : N-3-FAA inhibits the microsomal hydroxylation of N-2-FAA, suggesting structural isomerism influences metabolic processing and detoxification pathways .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-3-Fluorenylacetamide in laboratory settings?
- Methodological Answer : Implement engineering controls such as closed systems or local exhaust ventilation to minimize airborne exposure . Use personal protective equipment (PPE), including safety glasses, gloves, and lab coats, as outlined in safety data sheets for structurally related acetamides . Conduct routine hazard assessments to align with institutional safety guidelines.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity analysis. Cross-reference spectral data with authoritative databases like the NIST Chemistry WebBook to validate results . For isomers (e.g., N-2 vs. This compound), use X-ray crystallography to resolve positional ambiguities .
Q. How can researchers design a synthesis protocol for this compound while minimizing by-products?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) based on analogous fluorenylacetamide syntheses . Monitor reaction progress using thin-layer chromatography (TLC) and adjust catalyst loading to suppress side reactions. Purify via recrystallization or column chromatography, referencing solvent compatibility from safety data sheets .
Advanced Research Questions
Q. How can contradictory data on this compound’s toxicity be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies, prioritizing peer-reviewed sources. Use in vitro assays (e.g., cytotoxicity testing in HepG2 cells) and in vivo models to compare results under controlled conditions. Apply the Fluoride Science Quality Assessment Worksheet framework to evaluate study rigor and reproducibility . Address confounding variables (e.g., isomer contamination) via HPLC-MS validation .
Q. What strategies are effective for optimizing reaction yields in large-scale this compound synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to identify critical parameters (e.g., reactant ratios, mixing efficiency). Use computational tools like density functional theory (DFT) to model reaction pathways and predict bottlenecks . Validate scalability in pilot reactors with real-time monitoring (e.g., in-situ FTIR) to ensure consistency with small-scale results .
Q. How can computational modeling advance mechanistic studies of this compound’s biological interactions?
- Methodological Answer : Perform molecular docking simulations to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with structural analogs (e.g., phenylacetamides) to identify conserved interaction motifs .
Q. What methodologies are recommended for resolving spectral overlaps in this compound’s analytical profiling?
- Methodological Answer : Apply 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping signals. For mass spectrometry, use high-resolution instruments (HRMS) coupled with isotopic labeling to confirm fragmentation patterns. Collaborate with facilities like NIST for spectral database alignment .
Data Analysis and Interpretation
Q. How should researchers address variability in experimental replicates involving this compound?
- Methodological Answer : Implement statistical tools (e.g., ANOVA or Bayesian inference) to quantify variability. Standardize protocols for sample preparation and instrument calibration. Document deviations using lab notebooks or electronic systems, as emphasized in research question frameworks .
Q. What approaches are suitable for correlating this compound’s physicochemical properties with its bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
